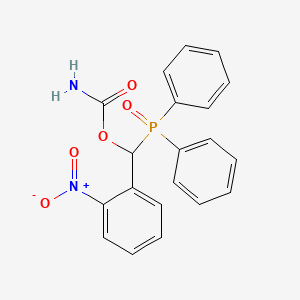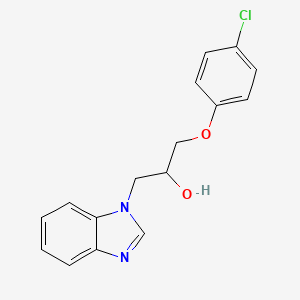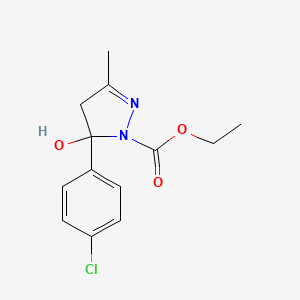
(diphenylphosphoryl)(2-nitrophenyl)methyl carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Diphenylphosphoryl)(2-nitrophenyl)methyl carbamate, also known as fenobucarb, is a carbamate insecticide that is widely used in agriculture to control pests. It is a white crystalline solid that is soluble in water and organic solvents. Fenobucarb is known for its effectiveness in controlling a wide range of pests, including aphids, mites, and whiteflies.
Mecanismo De Acción
Fenobucarb acts as an acetylcholinesterase inhibitor, which means that it blocks the action of the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine. This results in an accumulation of acetylcholine in the nervous system, leading to overstimulation of the nervous system and ultimately, paralysis and death of the pest.
Biochemical and Physiological Effects:
Fenobucarb has been found to have a wide range of biochemical and physiological effects on pests. It affects the nervous system, leading to paralysis and death. It also affects the respiratory system, leading to respiratory failure. In addition, (diphenylphosphoryl)(2-nitrophenyl)methyl carbamate has been found to have effects on the reproductive system of pests, leading to reduced fertility.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Fenobucarb has several advantages for use in lab experiments. It is effective against a wide range of pests, making it a versatile insecticide. It is also relatively inexpensive and easy to obtain. However, (diphenylphosphoryl)(2-nitrophenyl)methyl carbamate has some limitations for lab experiments. It can be toxic to non-target organisms, so care must be taken when using it in experiments. In addition, it has a relatively short half-life, so it may not be effective for long-term pest control.
Direcciones Futuras
There are several future directions for research on (diphenylphosphoryl)(2-nitrophenyl)methyl carbamate. One area of research could be to investigate the effects of (diphenylphosphoryl)(2-nitrophenyl)methyl carbamate on non-target organisms, including beneficial insects and other wildlife. Another area of research could be to investigate the development of resistance to (diphenylphosphoryl)(2-nitrophenyl)methyl carbamate in pests and to develop new insecticides to overcome this resistance. Additionally, research could be conducted to investigate the potential use of (diphenylphosphoryl)(2-nitrophenyl)methyl carbamate in combination with other insecticides to improve its effectiveness and reduce the risk of resistance development.
Métodos De Síntesis
The synthesis of (diphenylphosphoryl)(2-nitrophenyl)methyl carbamate involves the reaction between 2-nitrobenzyl alcohol and diphenyl phosphoryl chloride in the presence of a base. The resulting product is then reacted with methyl isocyanate to form (diphenylphosphoryl)(2-nitrophenyl)methyl carbamate. The overall reaction can be represented as follows:
2-nitrobenzyl alcohol + diphenyl phosphoryl chloride + base → (2-nitrophenyl)diphenylphosphine oxide
(2-nitrophenyl)diphenylphosphine oxide + methyl isocyanate → (diphenylphosphoryl)(2-nitrophenyl)methyl carbamate
Aplicaciones Científicas De Investigación
Fenobucarb has been extensively studied for its insecticidal properties. It has been used in various scientific research studies to investigate its effectiveness in controlling different types of pests. Fenobucarb has been found to be effective against a wide range of pests, including aphids, mites, and whiteflies. It has also been used in studies to investigate the effects of insecticides on non-target organisms.
Propiedades
IUPAC Name |
[diphenylphosphoryl-(2-nitrophenyl)methyl] carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N2O5P/c21-20(23)27-19(17-13-7-8-14-18(17)22(24)25)28(26,15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,19H,(H2,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWWHITWKBWKGBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C(C3=CC=CC=C3[N+](=O)[O-])OC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N2O5P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[Diphenylphosphoryl-(2-nitrophenyl)methyl] carbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-furylmethyl)-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B5120712.png)
![N-isopropyl-3-methyl-4-[2-oxo-2-(4-phenyl-1-piperazinyl)ethoxy]benzenesulfonamide](/img/structure/B5120719.png)
![N-ethyl-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-4-pyridazinecarboxamide](/img/structure/B5120729.png)


![5-({1-[2-(3-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5120749.png)
![2,4-dichloro-N'-[(2,4-dimethylphenoxy)acetyl]benzohydrazide](/img/structure/B5120753.png)
![2-cyano-3-[5-(3,4-dichlorophenyl)-2-furyl]-N-(3-methoxypropyl)acrylamide](/img/structure/B5120760.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3-chlorobenzoyl)piperazine](/img/structure/B5120762.png)


